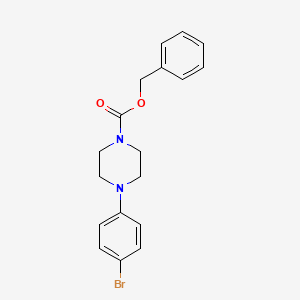

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromophenyl)piperazine with benzyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions . The reaction parameters, such as temperature, pressure, and stirring speed, are optimized to ensure maximum yield and purity of the product . After the reaction, the product is purified using techniques like recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides under specific conditions.

Reduction Reactions: The compound can be reduced to remove the benzyl protecting group, yielding the free amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is being investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological targets, which can lead to modulation of their activity. The presence of the bromine atom enhances its reactivity and may influence its binding affinity to specific receptors.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in modulating fatty acid amide hydrolase (FAAH), an enzyme involved in pain and anxiety regulation. The findings suggest that derivatives of this compound could serve as promising leads for developing new treatments for anxiety disorders and chronic pain management .

Organic Synthesis

Building Block in Synthesis:

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structural features allow it to be utilized in constructing more complex molecules.

Synthesis Methodology:

The synthesis typically involves cyclization reactions between piperazine derivatives and bromo-substituted aromatic compounds. For example, a common synthetic route includes reacting piperazine with benzyl bromide under basic conditions to yield this compound .

Biological Research

Biological Activity:

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The piperazine ring structure allows for interactions with various biological targets, influencing their functions.

Table: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial, Anticancer | |

| Benzylpiperazine | Stimulant properties | |

| 1-Boc-piperazine | Intermediate in synthesis |

Industrial Applications

Specialty Chemicals:

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its applications extend to the synthesis of polymers and resins, where its unique properties can enhance material performance.

Mecanismo De Acción

The mechanism of action of Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes . The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity . This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Bromophenyl)piperazine-1-carboxylic acid tert-butyl ester

- 4-Bromo-N-Z-piperidine

- tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of the benzyl protecting group, which can be selectively removed under mild conditions . This makes it a versatile intermediate in organic synthesis and drug development .

Actividad Biológica

Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉BrN₂O₂

- Molecular Weight : 375.26 g/mol

- CAS Number : 1150271-33-2

The compound features a piperazine ring, which is a common scaffold in many bioactive molecules, contributing to its pharmacological properties.

This compound has been studied for its interactions with various biological targets:

- Fatty Acid Amide Hydrolase (FAAH) Modulation : Research indicates that derivatives of piperazine can act as modulators of FAAH, an enzyme involved in the endocannabinoid system. This modulation has implications for treating anxiety and pain conditions .

- Psychoactive Properties : The compound has been detected among new psychoactive substances (NPS), suggesting potential stimulant or psychoactive effects. Its structural characteristics allow it to interact with neurotransmitter systems .

- Antimicrobial Activity : Some studies have reported antibacterial properties against Gram-positive and Gram-negative bacteria, indicating a potential role in treating infections .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | Not effective |

| Streptococcus pneumoniae | Not effective |

These results indicate that the compound exhibits strong activity against certain pathogens while being less effective against others .

Case Studies and Research Findings

- Study on Psychoactive Substances : A study identified this compound among samples collected from drug users, highlighting its psychoactive potential and the need for ongoing monitoring of designer drugs .

- Antimicrobial Research : A series of derivatives based on piperazine structures, including this compound, were synthesized and tested for antimicrobial activity. Results indicated promising antibacterial effects, particularly in compounds modified with electron-donating groups .

- Inhibition Studies : Inhibitory effects on specific enzymes have been documented, suggesting that this compound may influence metabolic pathways related to cancer cell proliferation .

Propiedades

IUPAC Name |

benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCMGNPEKPFTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675097 | |

| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-33-2 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-bromophenyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.